molecular formula C7H4BrClF3NO B1413525 2-Bromo-4-chloro-3-(trifluoromethoxy)aniline CAS No. 1805486-50-3

2-Bromo-4-chloro-3-(trifluoromethoxy)aniline

Cat. No.: B1413525
CAS No.: 1805486-50-3
M. Wt: 290.46 g/mol
InChI Key: LXAGBJBBLAOFFR-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrClF3NO It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to produce the corresponding aniline. Subsequent halogenation reactions introduce bromine and chlorine atoms into the benzene ring. The trifluoromethoxy group is then introduced through nucleophilic substitution reactions using appropriate trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation and substitution reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction reactions produce nitroso, nitro, or reduced aniline compounds .

Scientific Research Applications

2-Bromo-4-chloro-3-(trifluoromethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The halogen atoms (bromine and chlorine) can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-3-(trifluoromethoxy)aniline is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The trifluoromethoxy group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in various applications .

Properties

IUPAC Name

2-bromo-4-chloro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-5-4(13)2-1-3(9)6(5)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAGBJBBLAOFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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